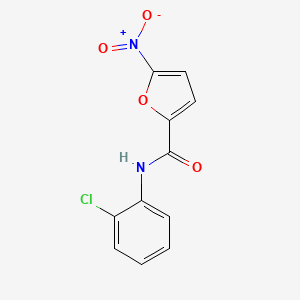

N-(2-chlorophenyl)-5-nitro-2-furamide

Description

Overview of Furan-Derived Heterocycles in Contemporary Chemical Biology

Furan (B31954), a five-membered aromatic ring containing one oxygen atom, is a fundamental heterocyclic compound that serves as a core scaffold in numerous biologically active molecules. derpharmachemica.comutripoli.edu.lywordpress.com Its derivatives are prevalent in both natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. utripoli.edu.lymdpi.com In contemporary chemical biology, furan-derived heterocycles are recognized for their versatile roles in drug discovery and development. They are integral components of drugs with antimicrobial, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyresearchgate.net

The biological significance of the furan nucleus often stems from its ability to interact with various biological targets. utripoli.edu.lyresearchgate.net The oxygen atom in the furan ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. Furthermore, the aromatic nature of the furan ring allows for various chemical modifications, enabling chemists to fine-tune the pharmacological profile of furan-containing compounds. derpharmachemica.comwikipedia.org This structural versatility has made furan derivatives a continuous focus of research for the development of novel therapeutic agents. researchgate.netresearchgate.net

The study of furan-based compounds extends to their application as probes to understand biological processes and as building blocks in the synthesis of more complex molecules. Their reactivity and potential for diverse functionalization make them valuable tools in the exploration of chemical space for new drug leads. derpharmachemica.comnih.gov

Significance of Nitrofuran and Anilide Moieties in Compound Design and Research

The structure of N-(2-chlorophenyl)-5-nitro-2-furamide incorporates two critical moieties: a nitrofuran group and an anilide group. Both of these chemical features have independently demonstrated considerable importance in medicinal chemistry.

Nitrofuran Moiety: The 5-nitrofuran group is a well-established pharmacophore, a part of a molecular structure that is responsible for a particular pharmacological or biological interaction. nih.govmdpi.com Nitrofurans have a long history of use as broad-spectrum antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. nih.govekb.eg The antimicrobial activity of nitrofurans is generally attributed to the reduction of the nitro group by bacterial nitroreductases to form highly reactive intermediates. mdpi.comresearchgate.net These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death. mdpi.com The continued exploration of nitrofuran derivatives is driven by the need for new antibiotics to combat rising antimicrobial resistance. nih.govmdpi.com

Historical Context of Furan Carboxamide Research and Development

The history of furan chemistry dates back to the 18th century, with the first description of a furan derivative, 2-furoic acid, by Carl Wilhelm Scheele in 1780. utripoli.edu.lywordpress.comwikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wordpress.comwikipedia.org Since these early discoveries, research into furan derivatives has expanded significantly, leading to the development of numerous compounds with important applications.

The exploration of furan carboxamides, which combine the furan ring with a carboxamide group, has been a particularly fruitful area of research. These compounds have been synthesized and evaluated for a variety of biological activities, with a strong emphasis on their potential as antimicrobial agents. nih.govnih.govbenthamdirect.com Early research laid the groundwork for understanding the structure-activity relationships of these molecules, demonstrating that modifications to both the furan ring and the anilide portion can dramatically impact their biological effects. mdpi.comnih.gov

More recent research has focused on creating diverse libraries of furan-2-carboxamides to explore their potential in areas such as antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov These studies often involve the synthesis of new derivatives and their evaluation against a panel of microorganisms, including bacteria and fungi. nih.govbenthamdirect.commdpi.com The development of furan carboxamides continues to be an active field of investigation, driven by the ongoing need for new and effective therapeutic agents. researchgate.netnih.gov

Research Gaps and Prospective Avenues for this compound Investigations

Despite the established significance of its constituent moieties, specific research on this compound itself appears to be limited in publicly available literature. While general studies on furan carboxamides and nitrofurans provide a strong foundation, detailed investigations into the synthesis, characterization, and biological activity of this particular compound are not extensively documented. uni.lu

This presents several research gaps and opportunities:

Synthesis and Characterization: A primary area for investigation would be the development and optimization of a synthetic route for this compound. Detailed characterization using modern analytical techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity.

Antimicrobial Evaluation: Given the well-documented antimicrobial properties of nitrofurans and furan carboxamides, a thorough evaluation of this compound against a broad panel of clinically relevant bacteria and fungi is a logical next step. nih.govmdpi.com This should include determining its minimum inhibitory concentrations (MICs).

Anticancer Screening: Many heterocyclic compounds, including those with furan and anilide motifs, have shown promise as anticancer agents. mdpi.commdpi.com Screening this compound against various cancer cell lines could reveal potential antitumor activity.

Structure-Activity Relationship (SAR) Studies: Synthesis of a series of analogues of this compound with systematic variations in the substituents on the phenyl ring and modifications to the furan or nitro group would be invaluable. These SAR studies would help to identify the key structural features responsible for any observed biological activity and guide the design of more potent and selective compounds. nih.govnih.gov

Mechanism of Action Studies: Should the compound exhibit significant biological activity, elucidating its mechanism of action would be a critical area of research. For antimicrobial activity, this could involve investigating its effect on bacterial nitroreductases and subsequent cellular damage. mdpi.comresearchgate.net

Data Tables

Table 1: Key Chemical Moieties in this compound and their Significance

| Moiety | Chemical Structure | Significance in Medicinal Chemistry |

| Furan Ring | A five-membered aromatic ring with one oxygen atom. | Serves as a versatile scaffold in many biologically active compounds with a wide range of pharmacological activities. derpharmachemica.comutripoli.edu.ly |

| Nitrofuran | A furan ring substituted with a nitro group (-NO2). | A well-known pharmacophore with broad-spectrum antibacterial properties. nih.govekb.eg |

| Anilide | An amide linked to a phenyl ring. | A stable structural motif found in many drugs, contributing to a variety of biological activities. mdpi.comnih.gov |

Table 2: Historical Timeline of Furan Research

| Year | Discovery | Researcher(s) |

| 1780 | Description of 2-furoic acid, the first furan derivative. utripoli.edu.lywordpress.comwikipedia.org | Carl Wilhelm Scheele |

| 1831 | Reporting of furfural. wordpress.comwikipedia.org | Johann Wolfgang Döbereiner |

| 1870 | First preparation of furan. wordpress.comwikipedia.org | Heinrich Limpricht |

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN2O4 |

|---|---|

Molecular Weight |

266.64 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C11H7ClN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) |

InChI Key |

DBSXHMSKBNARHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |

solubility |

39.4 [ug/mL] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of N 2 Chlorophenyl 5 Nitro 2 Furamide and Analogues

Established Synthetic Pathways for Furan-2-carboxamides

The formation of the furan-2-carboxamide scaffold is a cornerstone in the synthesis of N-(2-chlorophenyl)-5-nitro-2-furamide. This typically involves the coupling of a furan-2-carboxylic acid derivative with an appropriate aniline (B41778).

Synthesis of Key Furan (B31954) and Anilide Precursors

The primary precursors for the synthesis of this compound are 5-nitro-2-furoic acid and 2-chloroaniline (B154045).

5-Nitro-2-furoic acid is commonly prepared through the nitration of furoic acid. A conventional method involves the use of a nitrating mixture, such as nitric acid in the presence of a dehydrating agent like acetic anhydride. psu.edu Another approach starts from the more readily available furfural, which can be oxidized to furoic acid and subsequently nitrated. psu.edu The nitration of 2-furaldehyde diacetate followed by hydrolysis also yields 5-nitro-2-furaldehyde (B57684), which can be oxidized to the desired 5-nitro-2-furoic acid.

2-Chloroaniline and its substituted derivatives are commercially available. However, for the synthesis of analogues with diverse substitution patterns on the phenyl ring, various synthetic routes are employed. One common method is the reduction of the corresponding nitroaromatic compound. For instance, 2-chloro-5-nitroaniline (B146338) can be synthesized from the nitration of m-dichlorobenzene to give 2,4-dichloronitrobenzene, followed by a nucleophilic aromatic substitution with ammonia. google.comchemicalbook.comguidechem.com Alternatively, acylation of an aniline, followed by a directed nitration and subsequent hydrolysis of the amide protecting group, can provide regioselective access to specific isomers. chemicalbook.com

Acyl Chloride-Amine Coupling Approaches

A robust and widely used method for the synthesis of this compound is the coupling of 5-nitro-2-furoyl chloride with 2-chloroaniline. This reaction, a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.

First, 5-nitro-2-furoic acid is converted to the more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sigmaaldrich.com The resulting 5-nitro-2-furoyl chloride is then reacted with 2-chloroaniline in the presence of a base to neutralize the hydrogen chloride byproduct. scispace.com

The general reaction is depicted below:

Step 1: Formation of 5-nitro-2-furoyl chloride Reaction of 5-nitro-2-furoic acid with thionyl chloride.

Step 2: Amide bond formationThis method is efficient and generally provides good yields of the desired amide.

Exploration of Alternative Amide Bond Formation Methodologies

While the acyl chloride route is effective, alternative methods for amide bond formation are continuously being explored to improve reaction conditions, yields, and substrate scope.

Catalyst-Mediated Coupling Reactions in Furamide Synthesis

Modern organic synthesis has seen the development of various catalytic systems for amide bond formation that avoid the need for stoichiometric activating agents. These methods often offer milder reaction conditions and broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have been adapted for the synthesis of N-aryl amides. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amide in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org While less common for the direct synthesis from a carboxylic acid, related palladium-catalyzed carbonylative coupling reactions can also be employed.

Copper-catalyzed coupling reactions , reminiscent of the Ullmann condensation, provide a more cost-effective alternative to palladium. researchgate.net These reactions can couple aryl halides with amides and have been shown to be effective for the synthesis of N-aryl amides. researchgate.net For instance, copper(I) iodide can catalyze the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org

A general representation of a catalyst-mediated amidation is shown in the table below:

| Catalyst System | Reactants | General Conditions |

| Palladium/Ligand | Aryl Halide + Amide | Base, Solvent (e.g., Toluene, Dioxane), Heat |

| Copper(I) Salt | Aryl Halide + Amide | Base, Ligand (optional), Solvent, Heat |

These catalytic methods are particularly valuable for the synthesis of analogues where the precursors are readily available as aryl halides.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The synthesis of furan-2-carboxamides, including derivatives of this compound, can be significantly expedited using microwave irradiation. nih.govsciensage.info

In a typical microwave-assisted synthesis, the carboxylic acid and amine are reacted in the presence of a coupling agent in a suitable solvent within a sealed microwave reactor. The rapid and efficient heating provided by microwaves can drive the reaction to completion in minutes, whereas conventional heating might require several hours. researchgate.netnih.gov This methodology is particularly advantageous for high-throughput synthesis of compound libraries for screening purposes.

Strategies for Substituent Introduction and Diversification on the Furan and Phenyl Rings

The exploration of the chemical space around the this compound scaffold is crucial for understanding its structure-activity relationship. This is achieved by introducing a variety of substituents on both the furan and phenyl rings.

Diversification of the Phenyl Ring:

The substitution pattern on the phenyl ring can be readily modified by using different aniline precursors in the initial coupling reaction. For more complex modifications, modern cross-coupling reactions are employed. For instance, if the starting aniline contains a bromine or iodine atom, palladium-catalyzed reactions such as the Suzuki, Heck, or Sonogashira couplings can be used to introduce new carbon-carbon bonds. nih.gov This allows for the synthesis of a wide array of analogues with different aryl, vinyl, or alkynyl substituents on the phenyl ring.

The following table provides examples of such diversification strategies:

| Coupling Reaction | Reactants | Catalyst/Reagents | Introduced Substituent |

| Suzuki Coupling | Aryl-Br + Arylboronic acid | Pd catalyst, Base | Aryl group |

| Heck Coupling | Aryl-I + Alkene | Pd catalyst, Base | Vinyl group |

| Sonogashira Coupling | Aryl-I + Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl group |

Diversification of the Furan Ring:

The furan ring also presents opportunities for chemical modification. While the 5-nitro group is a key feature of the parent compound, its replacement or the introduction of other substituents can be explored. The reactivity of the furan ring is influenced by the existing substituents. For instance, electrophilic aromatic substitution reactions can be used to introduce additional groups, although the regioselectivity can be challenging to control. The 5-position of the furan ring is often the most reactive towards electrophiles. acs.org

Halogenation and Nitration Studies in Furamide Scaffolds

The introduction of halogen and nitro functionalities onto the furamide scaffold is a critical aspect of derivatization, often imparting significant changes to the molecule's properties. The furan ring's inherent reactivity dictates the specific conditions required for these transformations.

Halogenation: The furan nucleus is highly reactive towards electrophilic substitution, and its reaction with halogens like chlorine and bromine can be vigorous, often leading to polyhalogenated products. pharmaguideline.com Therefore, controlled monohalogenation requires carefully selected reagents and conditions. For furan rings bearing an electron-withdrawing group at the 2-position, such as a carboxamide, electrophilic substitution is directed primarily to the 5-position. pharmaguideline.com If this position is already occupied, substitution may occur at other available positions on the ring.

To achieve selective halogenation, milder reagents or specific protocols are employed. For instance, bromination can be controlled by using a dioxane-bromine complex at low temperatures. pharmaguideline.com Another strategy involves the use of N-halosuccinimides (NCS or NBS) as the halogen source. quimicaorganica.org In some cases, particularly when using nucleophilic solvents, an initial addition reaction can occur across the furan ring. Subsequent treatment with a base is then necessary to facilitate elimination and restore the aromaticity of the furan ring. quimicaorganica.org An alternative approach to ensure regioselectivity is the metallation of the furan ring using an organolithium reagent, followed by quenching with an electrophilic halogen source. iust.ac.ir

Nitration: Similar to halogenation, the direct nitration of furan requires mild conditions to prevent polymerization and ring-opening reactions caused by strong acids. pharmaguideline.com The use of acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride, is a common method for nitrating the furan ring at low temperatures. pharmaguideline.com The presence of an electron-withdrawing amide group at the 2-position deactivates the ring slightly, providing some stability against acid-catalyzed degradation and directing the incoming nitro group to the 5-position. pharmaguideline.com

For the synthesis of 5-nitro-2-furamide (B3511988) derivatives, the precursor 5-nitro-2-furoic acid is often utilized. This intermediate can be prepared through various nitration strategies. One effective method for the direct nitration of furan derivatives involves using a combination of nitric acid and trifluoroacetic anhydride. patsnap.com This system generates the potent but manageable nitrating agent, trifluoroacetyl nitrate.

The table below summarizes common conditions for these electrophilic substitution reactions on furan scaffolds.

| Reaction | Reagent(s) | Typical Conditions | Target Position |

| Bromination | Br₂ in Dioxane or DMF | Low temperature (-5 °C) | 5-position |

| Chlorination | Cl₂ | Low temperature, controlled addition | 5-position |

| Nitration | HNO₃ / Acetic Anhydride | Low temperature (-10 to 0 °C) | 5-position |

| Nitration | HNO₃ / Trifluoroacetic Anhydride | 0 °C to 4 °C | 5-position |

Introduction of Alkyl, Aryl, and Heterocyclic Substituents

The functionalization of the this compound scaffold by introducing various carbon-based and heterocyclic substituents is key to creating structural diversity. These modifications can be made either to the furan ring or the N-phenyl substituent, employing a range of modern synthetic reactions.

Introduction of Alkyl and Aryl Substituents: Direct Friedel-Crafts alkylation of the furan ring is often problematic due to the ring's sensitivity to the Lewis acid catalysts, which can induce polymerization. pharmaguideline.com However, alkyl groups can be introduced using milder catalysts such as phosphoric acid with alkenes as alkylating agents. pharmaguideline.com A more common and controlled approach involves building the scaffold from an already alkylated or arylated furan precursor, such as a 5-aryl-2-furoic acid, which is then coupled with the desired amine.

The introduction of aryl groups is frequently accomplished using transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Stille couplings, are particularly effective. For example, a 5-halofuramide derivative can be coupled with an arylboronic acid to introduce an aryl substituent at the 5-position of the furan ring. Furthermore, direct C-H arylation techniques have been developed for nitro-substituted aromatics, suggesting that the N-phenyl ring of the parent compound could potentially be further functionalized. researchgate.net Palladium catalysis has also been successfully used for the α-arylation of aryl nitromethanes, demonstrating the compatibility of the nitro group with these coupling conditions. nih.gov

The following table outlines representative methods for these substitutions.

| Substitution Type | Method | Catalyst/Reagents | Notes |

| Alkylation | Friedel-Crafts type | Alkenes, mild acid (e.g., H₃PO₄) | Limited by acid sensitivity of the furan ring. pharmaguideline.com |

| Arylation | Suzuki Coupling | Pd catalyst, base, Arylboronic acid | Commonly used for C-C bond formation on the furan ring. |

| Arylation | Direct C-H Arylation | Pd catalyst, Aryl halide | Can functionalize C-H bonds on the N-aryl ring. researchgate.net |

Introduction of Heterocyclic Substituents: Heterocyclic moieties can be incorporated into the furamide structure through several synthetic routes. A prevalent strategy involves the amide coupling of furan-2-carboxylic acid with an amine-containing heterocycle. nih.gov This modular approach allows for the introduction of a wide variety of heterocyclic systems. For example, furan-2-carboxylic acid can be activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with a heterocyclic amine to form the desired N-(heterocyclic)furan-2-carboxamide. nih.gov This method provides a direct and efficient way to link the furamide core to other important pharmacophoric groups like triazoles or imidazoles. nih.govgoogle.com

Purification and Isolation Techniques for this compound and Derivatives

The effective purification and isolation of this compound and its derivatives are crucial steps to ensure the chemical integrity and purity of the final compounds. A combination of chromatographic and crystallization techniques is typically employed.

The primary method for purifying furamide derivatives is flash column chromatography . nih.gov This technique is highly effective for separating the desired product from unreacted starting materials and reaction byproducts. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve optimal separation. nih.gov

Recrystallization is another fundamental technique for purifying solid compounds like nitrofurans. The selection of an appropriate solvent or solvent system is critical. For instance, single crystals of related nitrofuran compounds have been successfully obtained by slow crystallization from solvents like acetone (B3395972). nih.govresearchgate.net The process of crystallization not only purifies the compound but can also lead to the formation of specific polymorphs or solvates (hydrates), which can be selectively prepared by methods such as liquid-assisted grinding. nih.gov The final purity and structure are typically confirmed by analytical methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and melting point analysis. nih.gov

For trace analysis or purification from complex mixtures, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are valuable. SPE with a C18 stationary phase is often used as a sample clean-up step, while LLE can partition the compound of interest away from impurities based on differential solubility. nih.govresearchgate.netscielo.br

The table below details common purification methods for this class of compounds.

| Technique | Details | Application |

| Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradients. nih.gov | Primary method for purification of reaction mixtures. |

| Recrystallization | Slow evaporation from solvents like acetone or ethanol/water mixtures. nih.govnih.gov | Final purification of solid products and for obtaining high-quality crystals. |

| Solid-Phase Extraction (SPE) | C18 or polymeric sorbents. researchgate.net | Sample clean-up, particularly for trace analysis. |

| Liquid-Liquid Extraction (LLE) | e.g., Dichloromethane-ethyl acetate/hexane partition. nih.gov | Initial purification to remove major impurities. |

Structural Characterization Methodologies for N 2 Chlorophenyl 5 Nitro 2 Furamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of N-(2-chlorophenyl)-5-nitro-2-furamide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their electronic and vibrational states, as well as the magnetic environments of their constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed to map out the specific chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the 2-chlorophenyl ring and the 5-nitrofuran ring. The aromatic protons of the 2-chlorophenyl group would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The splitting patterns of these signals would provide information about the substitution pattern on the ring. The protons on the furan (B31954) ring are also expected in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing nitro group. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons of the aromatic rings will appear in the δ 110-150 ppm region, with the carbon attached to the chlorine atom and the carbons of the nitro-substituted furan ring showing distinct shifts. For instance, spectral data for a related compound, 2-(4-chlorophenyl)nitrobenzene, shows ¹³C NMR signals at δ 143.2, 137.8, 133.0, 130.4, 130.3, 128.9, 126.3, 118.8, and 115.7 ppm researchgate.net.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.5 - 9.5 (broad singlet) | - |

| Furan-H | 7.0 - 7.5 (doublet) | 110 - 120 |

| Furan-H | 7.5 - 8.0 (doublet) | 140 - 150 |

| Chlorophenyl-H | 7.2 - 7.6 (multiplet) | 120 - 140 |

| Carbonyl (C=O) | - | 155 - 165 |

| Furan-C (NO₂) | - | 150 - 160 |

| Chlorophenyl-C (Cl) | - | 130 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band). In related nitrobenzamide structures, this band has been observed in the range of 1614–1692 cm⁻¹ nih.gov.

N-O Stretching: Two distinct bands are expected for the nitro group. An asymmetric stretching vibration typically appears in the 1500-1560 cm⁻¹ range, and a symmetric stretching vibration is found between 1300-1370 cm⁻¹ orgchemboulder.com. For aromatic nitro compounds, these bands are often observed at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively orgchemboulder.com.

C-N Stretching: The stretching of the amide C-N bond would likely be observed in the 1200-1350 cm⁻¹ region.

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H stretching would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Amide C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Nitro N-O Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro N-O Symmetric Stretch | 1300 - 1370 | Strong |

| Amide C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) and potentially an [M+H]⁺ peak depending on the ionization method used. The fragmentation of the molecular ion would likely proceed through several pathways, including:

Cleavage of the amide bond, leading to fragments corresponding to the 5-nitro-2-furoyl cation and the 2-chloroanilino radical or cation.

Loss of the nitro group (NO₂) or nitric oxide (NO). The loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.

Fragmentation of the furan ring.

Loss of the chlorine atom from the chlorophenyl ring.

For the related compound 5-(2-chlorophenyl)-N-(2-nitrophenyl)-2-furamide, predicted mass spectrometry data shows a monoisotopic mass of 342.04074 Da, with predicted adducts such as [M+H]⁺ at m/z 343.04802 and [M+Na]⁺ at m/z 365.02996 uni.lu. The fragmentation of N-(3-chlorophenethyl)-4-nitrobenzamide has been shown to involve cleavage of the amide bond, yielding a (4-nitrobenzylidyne)oxonium cation (m/z 150) and a 4-nitrobenzamidic cation (m/z 167) mdpi.com.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₁₁H₇ClN₂O₄, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the empirical formula and the purity of the synthesized compound.

Theoretical Elemental Composition of C₁₁H₇ClN₂O₄

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 49.55 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 2.65 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.30 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.51 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 24.00 |

| Total | 266.640 | 100.00 |

Advanced Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Conformation

Computational and Theoretical Investigations of N 2 Chlorophenyl 5 Nitro 2 Furamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand, such as N-(2-chlorophenyl)-5-nitro-2-furamide, within the active site of a target protein.

Prediction of Binding Modes with Research Target Proteins

While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous nitroaromatic compounds. For instance, studies on similar nitrobenzamide derivatives have demonstrated their potential to bind to various enzymes, such as α-glucosidase and α-amylase. nih.gov In a typical docking protocol, the three-dimensional structure of this compound would be generated and optimized. Subsequently, it would be docked into the binding pocket of a selected target protein. The resulting binding poses would be ranked based on a scoring function, which estimates the binding affinity. The pose with the lowest binding energy is generally considered the most probable binding mode.

An illustrative example of predicted binding energies from a hypothetical docking study of this compound with a target protein is presented in Table 1.

| Target Protein | Predicted Binding Energy (kcal/mol) |

| Protein Kinase A | -8.5 |

| Cyclooxygenase-2 | -7.9 |

| DNA Gyrase | -9.1 |

| HIV-1 Protease | -8.2 |

Table 1: Illustrative Predicted Binding Energies from Molecular Docking Simulations. This data is hypothetical and serves as an example of typical results from molecular docking studies.

Analysis of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex. For a molecule like this compound, several types of interactions would be anticipated.

The nitro group is a potent hydrogen bond acceptor, and it would likely form hydrogen bonds with donor residues such as arginine, lysine, or asparagine in the binding site. The amide linkage also contains both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for further hydrogen bonding opportunities. The chlorophenyl and furan (B31954) rings are predominantly hydrophobic and would be expected to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. Furthermore, π-π stacking or π-cation interactions involving the aromatic rings could also contribute to the binding affinity.

A hypothetical breakdown of the key interactions for this compound with a target protein is shown in Table 2.

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg122 | Hydrogen Bond (with nitro group) | 2.8 |

| Phe210 | π-π Stacking (with chlorophenyl ring) | 3.5 |

| Leu89 | Hydrophobic Interaction | 4.1 |

| Asn152 | Hydrogen Bond (with amide N-H) | 3.0 |

| Trp237 | Hydrophobic Interaction | 3.8 |

Table 2: Illustrative Ligand-Receptor Interactions for this compound. This data is hypothetical and serves as an example of typical interactions identified through molecular docking.

Molecular Dynamics Simulations to Assess Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing a dynamic view of the complex. This allows for the evaluation of the conformational stability of both the ligand and the protein upon binding. A stable complex is characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the atomic positions over the simulation period. Such simulations for a complex of this compound would confirm whether the binding pose predicted by docking is maintained in a dynamic, solvated environment. nih.gov

Quantum Chemical Calculations (e.g., DFT, AM1) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1), are powerful tools for investigating the electronic structure of a molecule. These methods provide detailed information about molecular geometry, conformational preferences, and electronic properties.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangement of its atoms. This is achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. The conformer with the lowest energy is the most stable and is used for subsequent docking and electronic structure analyses. DFT methods, often with a basis set like B3LYP/6-31G*, are commonly used for accurate energy minimization and geometry optimization. nih.gov

Electrostatic Potential and Frontier Orbital Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule. For this compound, the MEP would likely show regions of negative potential around the oxygen atoms of the nitro group and the furan ring, as well as the carbonyl oxygen of the amide group, indicating their susceptibility to electrophilic attack. Regions of positive potential would be expected around the amide hydrogen.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a nitroaromatic compound, the LUMO is often localized over the nitro-substituted ring, suggesting its role in electron-accepting processes.

An illustrative summary of quantum chemical calculation results for this compound is provided in Table 3.

| Parameter | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 3.6 eV |

| Dipole Moment | 4.5 D |

Table 3: Illustrative Quantum Chemical Properties of this compound. This data is hypothetical and serves as an example of typical results from DFT calculations.

In Silico Approaches for Compound Optimization and Library Design

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize and design novel bioactive molecules. For a given lead compound, such as this compound, in silico approaches are pivotal in its optimization and the subsequent design of focused compound libraries with enhanced activity, selectivity, and pharmacokinetic profiles. These strategies can be broadly categorized into ligand-based and structure-based methods. wikipedia.orgmdpi.com

Ligand-based virtual screening (LBVS) and quantitative structure-activity relationship (QSAR) modeling are powerful techniques when the three-dimensional structure of the biological target is unknown. mdpi.com These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, a pharmacophore model could be developed. This model would define the essential structural features required for its biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. dovepress.com This pharmacophore can then be used as a 3D query to screen large virtual databases for new molecules that fit the model, potentially identifying novel scaffolds with similar activity. dovepress.comnih.gov

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. arxiv.org For nitrofuran derivatives, QSAR models have been successfully developed to predict their antitubercular activity. aimspress.comresearchgate.net A similar approach for this compound would involve generating a dataset of analogues with varying substituents on the phenyl and furan rings. A range of molecular descriptors for these analogues would then be calculated, as detailed in the hypothetical Table 1.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues

| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|---|---|

| NCF-1 | H | 282.67 | 3.1 | 1 | 4 | 85.3 | 5.2 |

| NCF-2 | 4-F | 300.67 | 3.3 | 1 | 4 | 85.3 | 4.8 |

| NCF-3 | 4-Cl | 317.12 | 3.6 | 1 | 4 | 85.3 | 3.5 |

| NCF-4 | 4-CH₃ | 296.70 | 3.5 | 1 | 4 | 85.3 | 6.1 |

| NCF-5 | 4-OCH₃ | 312.70 | 3.2 | 1 | 5 | 94.5 | 5.5 |

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a predictive QSAR model. arxiv.org Such a model could reveal that, for instance, electron-withdrawing groups at the para-position of the phenyl ring and a minimal number of sulfur atoms enhance the desired biological activity. aimspress.com

Structure-based virtual screening (SBVS) is applicable when the 3D structure of the target protein is available. mdpi.com This approach involves docking a library of compounds into the binding site of the target to predict their binding affinity and orientation. mdpi.com For this compound, if its target were known, molecular docking studies could elucidate key interactions, such as hydrogen bonds between the nitro group and specific amino acid residues, or pi-pi stacking of the aromatic rings. The results of such a hypothetical docking study are presented in Table 2.

Table 2: Hypothetical Molecular Docking Results of this compound Analogues against a Target Protein

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | H-bonds |

|---|---|---|---|

| NCF-1 | -8.5 | Tyr123, Ser245 | 2 |

| NCF-2 | -8.7 | Tyr123, Ser245, Phe246 | 2 |

| NCF-3 | -9.2 | Tyr123, Ser245, Arg289 | 3 |

| NCF-4 | -8.1 | Tyr123, Ser245 | 2 |

| NCF-5 | -8.4 | Tyr123, Ser245, Asn290 | 3 |

To further refine the understanding of the binding dynamics and stability of the ligand-protein complex, molecular dynamics (MD) simulations can be performed. mdsim360.comnih.gov MD simulations model the movement of atoms over time, providing insights into conformational changes and the persistence of key interactions. nih.govacs.org Optimizing the ligand's geometry before running an MD simulation is a crucial step to ensure the accuracy of the results. researchgate.net

The insights gained from these in silico approaches are instrumental in designing a focused library of this compound derivatives. nih.gov By combining pharmacophore modeling, QSAR, and structure-based design, a virtual library of novel compounds with potentially improved potency and selectivity can be generated. creative-biolabs.comchemrxiv.org This library would be enriched with compounds that possess the desired structural features and predicted biological activity, thereby increasing the efficiency of the subsequent synthetic and screening efforts.

Structure Activity Relationship Sar Investigations of N 2 Chlorophenyl 5 Nitro 2 Furamide Derivatives

Impact of Substituent Position and Electronic Properties on Activity

Quantitative structure-activity relationship (QSAR) studies on various 5-nitrofuran derivatives have demonstrated that electronic factors, often represented by the Hammett substituent constant (σ), play a critical role. nih.gov For instance, in a series of N-(substituted phenyl)-5-nitro-2-furamides, the biological activity against certain bacteria was found to have a negative correlation with electronic parameters. nih.gov This suggests that while electronic effects are important, a simple increase in electron-withdrawing strength does not universally lead to higher activity.

The position of substituents on the phenyl ring is also a key determinant of activity. In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the relative positions of methyl (electron-donating) and nitro (electron-withdrawing) groups on the N-phenyl ring had a pronounced effect on the inhibitory potential against α-glucosidase and α-amylase. nih.gov Specifically, the compound with a 2-methyl-5-nitro substitution pattern was the most potent, indicating that the specific arrangement of these groups creates a favorable electronic and steric profile for interacting with the enzyme's active site. nih.gov

Furthermore, the stability and reactivity of related nitroaromatic compounds, such as nitroimidazoles, are heavily influenced by the position of the nitro group and the inductive effects of other substituents. sci-hub.se These findings underscore that both the electronic nature (electron-donating or withdrawing) and the specific location of a substituent are critical factors that modulate the biological efficacy of this class of compounds.

Table 1: Impact of Substituent Position on Biological Activity of Selected Nitrobenzamide Derivatives

| Compound ID | N-Phenyl Ring Substituent | Enzyme Inhibition IC50 (µM) |

|---|---|---|

| 5m | 2-CH₃-3-NO₂ | Moderate |

| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 |

| 5p | 2-CH₃-4-NO₂ | Moderate |

Data derived from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase. nih.gov

Role of the Chlorophenyl Moiety in Biological Efficacy

The chlorophenyl group in N-(2-chlorophenyl)-5-nitro-2-furamide is a critical structural feature that significantly contributes to its biological activity. The presence and position of the chlorine atom on the phenyl ring can influence the compound's lipophilicity, electronic properties, and steric interactions with its biological target.

In broader studies of related compounds, the nature of the substituent on the phenyl ring has been shown to be a key determinant of efficacy. For instance, in a series of nitrofuran derivatives, the substitution on an N-phenyl ring was found to be crucial for their activity against various bacterial strains. nih.gov While direct bioisosteric replacement of the 2-chlorophenyl group in the parent compound is not extensively detailed in the provided results, the principles of such modifications are well-established. Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com For example, replacing the chlorine atom with other halogens like fluorine or bromine, or with a methyl group, could modulate the compound's activity. Replacing hydrogen with fluorine, for instance, can block metabolic oxidation at that position. cambridgemedchemconsulting.com

Structure-guided design efforts on other complex molecules containing a chlorophenyl moiety have shown that modifications to this group can enhance target selectivity. nih.gov For example, in a series of benzamide (B126) derivatives, the presence and substitution pattern on a phenyl ring were integral to achieving selective inhibition of a parasitic enzyme over its human counterpart. nih.gov This highlights that the chlorophenyl group likely plays a specific role in orienting the this compound molecule within the binding site of its target, and that even small changes to this moiety can have significant consequences for biological efficacy and selectivity.

Significance of the Nitro Group on the Furan (B31954) Ring in Biological Response

The 5-nitro group on the furan ring is a cornerstone of the biological activity of the nitrofuran class of compounds, including this compound. la.govnih.gov This group is not merely a passive structural element; it is an active participant in the compound's mechanism of action, often acting as a pharmacophore. nih.govresearchgate.net

The primary mechanism involves the intracellular reduction of the nitro group by bacterial or parasitic nitroreductase enzymes. nih.govpatsnap.comwikipedia.orgnih.gov This enzymatic reduction generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro-anion-free radicals. nih.govdrugbank.com These reactive species are cytotoxic and can damage a wide array of cellular components, including DNA, ribosomal proteins, and enzymes involved in crucial metabolic pathways like the citric acid cycle. nih.govpatsnap.com The broad, multi-targeted nature of this attack is believed to be responsible for the low incidence of acquired bacterial resistance to nitrofurans. wikipedia.org

The necessity of the 5-nitro group for activity has been demonstrated in numerous studies. Its removal or modification typically leads to a significant reduction or complete loss of biological activity against susceptible organisms. lookchem.com The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule, which can affect its redox potential and the stability of the radical anions formed upon reduction. nih.govresearchgate.net While the nitro group is essential for the generation of toxic reactive species, its presence also makes the compound a pro-drug, requiring metabolic activation within the target cell to exert its effect. nih.gov This targeted activation contributes to the selective toxicity of nitrofurans towards microbial cells over mammalian cells, as the former are more efficient at reducing the nitro group. wikipedia.org

Table 2: General Mechanism of Action of Nitrofurans

| Step | Process | Consequence |

|---|---|---|

| 1 | Entry into the microbial cell | - |

| 2 | Enzymatic reduction of the 5-nitro group by nitroreductases | Formation of reactive intermediates (nitro-anion radicals, hydroxylamine) nih.gov |

| 3 | Interaction of reactive intermediates with cellular macromolecules | Damage to DNA, inhibition of ribosomal protein synthesis, disruption of metabolic enzymes nih.govpatsnap.com |

| 4 | Cell death or inhibition of growth | Antibacterial/antiparasitic effect |

Influence of Amide Linkage Modifications on Activity Profiles

The amide bond (-CONH-) connecting the 5-nitrofuran ring and the 2-chlorophenyl ring is a central feature of this compound, and its modification can profoundly impact the compound's biological properties. The amide group is susceptible to enzymatic cleavage (hydrolysis) in vivo, which can limit a drug's metabolic stability and duration of action. nih.gov Consequently, medicinal chemists often explore bioisosteric replacements for the amide bond to create more robust analogues. nih.govacs.orgscite.ai

Bioisosteres are functional groups with similar steric and electronic properties to the original group. Replacing the amide linkage with a bioisostere can lead to compounds with improved pharmacokinetic profiles, enhanced potency, and potentially altered selectivity. scite.aiebi.ac.uk Common bioisosteres for the amide bond include structures like 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. nih.govdrughunter.com For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) receptor ligands and acetaminophen (B1664979) analogues. nih.govchemrxiv.org The trifluoroethylamine group is another effective amide mimic that can enhance metabolic stability due to the strong electron-withdrawing nature of the trifluoromethyl group, which reduces the amine's basicity. drughunter.com

Table 3: Common Bioisosteric Replacements for the Amide Linkage

| Original Group | Bioisostere | Potential Advantages |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability nih.govchemrxiv.org |

| Amide (-CONH-) | Oxadiazole | Improved metabolic stability nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CH₂CF₃NH-) | Enhanced metabolic stability, reduced amine basicity drughunter.com |

| Amide (-CONH-) | Thioamide (-CSNH-) | Altered hydrogen bonding and electronic properties nih.gov |

Identification of Pharmacophore Models for Targeted Biological Effects

A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target and elicit a response. For this compound and its derivatives, identifying such models is essential for the rational design of new compounds with improved or more targeted biological effects.

The essential pharmacophoric features for the antimicrobial activity of this class of compounds can be deduced from SAR studies. The 5-nitrofuran ring is a critical component, with the 5-nitro group being indispensable for the mechanism of action, which involves reductive activation. nih.govnih.govmdpi.com Therefore, the nitro group itself, or more accurately, its potential to be reduced to reactive species, is a key pharmacophoric element.

For example, in a series of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides designed as trypanocidal agents, multivariate analysis helped to identify the key structural features driving activity against Trypanosoma cruzi. researchgate.net This allowed for the design of new compounds with significantly enhanced potency. Similarly, QSAR studies on other 5-nitrofuran derivatives have highlighted the importance of electronic and steric parameters in defining their antibacterial activity, which helps in refining the pharmacophore model. nih.gov The ultimate goal of these models is to provide a blueprint for synthesizing novel derivatives with optimized interactions with their biological targets, leading to enhanced efficacy. mdpi.com

Molecular and Biochemical Mechanism of Action Studies for N 2 Chlorophenyl 5 Nitro 2 Furamide

Research on Specific Enzyme and Receptor Interactions

There is no available scientific literature detailing specific enzyme and receptor interactions for N-(2-chlorophenyl)-5-nitro-2-furamide.

No studies were identified that investigated the enzyme binding and inhibition kinetics of this compound. Consequently, no data on parameters such as IC₅₀ or Kᵢ values, or the type of enzyme inhibition (e.g., competitive, non-competitive), are available.

No research was found that explored the modulatory effects of this compound on any receptors, including the GABA receptor.

Cellular Pathway Perturbation Studies

No studies were found that investigated the perturbation of cellular pathways in response to exposure to this compound.

Research on Reactive Metabolite Formation and Bioactivation Pathways

There is no available research on the formation of reactive metabolites or the bioactivation pathways specifically related to the mechanism of action of this compound.

Gene Expression Profiling in Response to Compound Exposure

No data from gene expression profiling studies, such as microarray or RNA-sequencing, in response to treatment with this compound could be located in the searched scientific literature.

Future Research Directions and Translational Perspectives for N 2 Chlorophenyl 5 Nitro 2 Furamide

Design and Synthesis of Advanced N-(2-chlorophenyl)-5-nitro-2-furamide Analogues

The development of advanced analogues of this compound is a critical step toward optimizing its pharmacological profile. Future synthetic efforts should be directed at systematic modifications of its core structure to explore structure-activity relationships (SAR). The furan (B31954) ring, the nitro group, and the N-(2-chlorophenyl)amido moiety are all viable targets for chemical alteration. researchgate.netijabbr.com

Key synthetic strategies could involve:

Modification of the Phenyl Ring: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the 2-chlorophenyl ring could significantly influence the compound's lipophilicity, electronic properties, and binding affinity to its biological target. nih.gov

Alteration of the Furan Core: While the 5-nitrofuran scaffold is often crucial for the activity of this class of compounds, exploring bioisosteric replacements or modifications to the furan ring itself could lead to novel derivatives with improved properties. ijabbr.comresearchgate.net

Amide Bond Modification: The amide linker is vital for the structural integrity of the molecule. Synthesizing derivatives with altered linker chemistry, such as thioamides or reversed amides, could provide insights into the optimal spatial arrangement and hydrogen-bonding capabilities required for activity. researchgate.net

A generalized synthetic approach often involves the coupling of a substituted 5-nitro-2-furoyl chloride with a corresponding substituted aniline (B41778). This versatile method allows for the creation of a diverse library of analogues for biological screening. nih.govresearchgate.net

Table 1: Potential Structural Modifications for Analogue Synthesis

| Molecular Scaffold | Target for Modification | Example Modifications | Potential Impact |

|---|---|---|---|

| Phenyl Ring | Substituent Type & Position | -CH₃, -OCH₃, -CF₃, -NO₂, -SO₂NH₂ | Alter lipophilicity, electronic distribution, target binding |

| Furan Ring | Bioisosteric Replacement | Thiophene (B33073), Pyrrole | Change core geometry, metabolic stability, and activity spectrum |

| Linker | Amide Group | Thioamide, Reversed Amide, Alkene | Modify conformational flexibility, hydrogen bonding, and stability |

| Nitro Group | Position or Replacement | 4-nitro, Cyano (-CN) group | Investigate necessity of the nitro group for the mechanism of action |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional process of drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify promising drug candidates and optimize their properties before synthesis, saving considerable time and resources. nih.gov

Future research on this compound should incorporate:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the structural features of synthesized analogues with their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of virtual compounds, guiding the design of more potent derivatives.

Virtual Screening: AI-driven platforms can screen large virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. researchgate.net This can help prioritize which analogues of this compound should be synthesized.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired pharmacological and safety profiles. nih.gov This approach could be used to generate novel furan-based structures that are optimized for a specific therapeutic target.

ADMET Prediction: AI/ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govmdpi.com Applying these models early in the design phase can help eliminate candidates with unfavorable profiles.

Table 2: Application of AI/ML in the Drug Design Pipeline

| AI/ML Technique | Application | Objective |

|---|---|---|

| Machine Learning (e.g., Random Forest, SVM) | QSAR, ADMET Prediction | Predict biological activity and pharmacokinetic properties of new analogues. researchgate.netmdpi.com |

| Deep Learning (e.g., ANNs) | De Novo Design, Target Identification | Generate novel molecular structures and identify potential biological targets. nih.govzenodo.org |

| Virtual Screening | Hit Identification | Rapidly screen large compound libraries to find potential hits for a specific target. researchgate.net |

Development of Novel Assay Systems for Biological Evaluation

To thoroughly characterize the biological activity of this compound and its future analogues, a suite of advanced and relevant assay systems is required. Beyond standard minimal inhibitory concentration (MIC) assays, novel systems can provide deeper insights into the mechanism of action and potential therapeutic applications. nih.govnih.gov

Future evaluation should include:

High-Throughput Phenotypic Screens: Employing automated, high-throughput screening platforms can rapidly assess the activity of a large library of analogues against various pathogens or cell lines. asm.org

Mechanism-Specific Reporter Assays: Designing assays that use reporter genes (e.g., luciferase or fluorescent proteins) linked to specific cellular pathways can help elucidate the compound's mechanism of action. For instance, a screen using a reporter for bacterial cell wall stress could reveal inhibitors of cell envelope biogenesis. asm.org

Anti-Virulence Assays: As an alternative to direct bactericidal or bacteriostatic action, compounds can be tested for their ability to inhibit virulence factors, such as biofilm formation, quorum sensing, or toxin production. nih.govnih.gov This represents a promising strategy to combat infections without exerting strong selective pressure for resistance.

Cytotoxicity and Cell Viability Assays: Evaluating the effect of the compounds on various human cell lines (e.g., HepG2 for liver cells, MCF-7 for breast cancer cells) using methods like the MTT assay is crucial for assessing preliminary safety and potential anticancer activity. nih.govmdpi.comnih.gov

Exploration of Synergistic Effects with Other Research Compounds

Combining therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This approach can also help overcome drug resistance. Investigating the synergistic potential of this compound with other compounds is a promising research avenue.

Based on studies with the related compound nitrofurantoin (B1679001), potential synergistic partners could include:

Inhibitors of Folate Synthesis: Strong synergies have been observed between nitrofurantoin and trimethoprim. nih.gov

Cell Wall Synthesis Inhibitors: Vancomycin, which is typically ineffective against Gram-negative bacteria due to poor penetration, shows synergistic activity with nitrofurantoin against E. coli. nih.gov

Quinolone Antibiotics: Certain quinolones may interact with nitrofurans, although these interactions need to be carefully evaluated for synergy versus antagonism. www.nhs.uk

Antifungal Agents: For potential antifungal applications, combinations with agents like fluconazole (B54011) could be explored, though potential for increased toxicity must be monitored. singlecare.comebsco.com

Checkerboard assays are a standard method to quantify synergistic interactions between two compounds, allowing for the calculation of a Fractional Inhibitory Concentration (FIC) index to determine if the effect is synergistic, additive, or antagonistic.

Fundamental Studies on Cellular Uptake and Intracellular Distribution Mechanisms

Understanding how this compound enters target cells (e.g., bacteria or cancer cells) and where it localizes within the cell is fundamental to explaining its biological activity and for designing more effective derivatives. nih.gov

Future studies in this area should focus on:

Quantifying Cellular Uptake: Experiments can be designed to measure the rate and extent of compound uptake by cells. This often involves incubating cells with the compound and then lysing the cells to quantify the intracellular concentration, potentially using techniques like HPLC-MS.

Identifying Uptake Mechanisms: To determine if uptake is an active, energy-dependent process or passive diffusion, studies can be conducted at different temperatures (e.g., 37°C vs. 4°C). nih.gov A significant reduction in uptake at lower temperatures suggests an active transport mechanism like endocytosis. nih.gov The use of chemical inhibitors for specific pathways (e.g., chlorpromazine (B137089) to inhibit clathrin-mediated endocytosis) can further pinpoint the exact mechanism. nih.gov

Visualizing Intracellular Localization: By synthesizing a fluorescently-tagged analogue of this compound, its location within the cell can be visualized using fluorescence microscopy. Co-localization studies with specific organelle stains (e.g., for mitochondria, lysosomes, or the endoplasmic reticulum) can reveal its intracellular fate and potential targets. nih.gov

These fundamental studies are crucial for building a complete picture of the compound's pharmacology and for rationally designing second-generation molecules with enhanced cellular penetration and target engagement.

Q & A

Q. What synthetic methodologies are recommended for N-(2-chlorophenyl)-5-nitro-2-furamide, and how can substituent positioning be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-nitrofuran-2-carbonyl chloride with 2-chloroaniline derivatives under Schotten-Baumann conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of the acyl chloride intermediate .

- Substituent Effects : Substituent positioning on the phenyl ring (e.g., ortho vs. para) can be optimized via temperature-controlled coupling (0–5°C) to reduce steric hindrance .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for nitro-furan and chloroaryl groups) and carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 281.02 for C11H7ClN2O4) .

- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3%) .

Q. What are the solubility challenges of this compound, and how can they be addressed in formulation?

- Methodological Answer : The compound’s poor aqueous solubility (due to nitro and chloro groups) can be mitigated by:

- Co-solvents : Use DMSO or PEG-400 for in vitro assays .

- Salt Formation : Explore sodium or potassium salts via reaction with alkoxide bases .

- Nanoformulation : Liposomal encapsulation improves bioavailability for in vivo studies .

Advanced Research Questions

Q. How do substituent positions (nitro at C5, chloro at C2) influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Nitro Group : Critical for electron-withdrawing effects, enhancing binding to target proteins (e.g., STING inhibition in analogues like N-(4-butylphenyl)-5-nitro-2-furamide) .

- Chloro at C2 : Steric effects may reduce metabolic degradation compared to para-substituted analogues. Computational docking (AutoDock Vina) can model interactions with active sites .

Experimental Design : Synthesize positional isomers and compare IC50 values in target assays (e.g., anti-inflammatory or antimicrobial screens) .

Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies arise from residual solvents or inorganic salts. To address:

- TGA/DSC : Quantify solvent residues via thermogravimetric analysis.

- Ion Chromatography : Detect trace inorganic ions (e.g., Cl⁻ from unreacted starting materials).

- Cross-Validation : Use orthogonal methods (e.g., NMR quantitative integration vs. HPLC area normalization) .

Q. What in vitro models are suitable for mechanistic studies of this compound?

- Methodological Answer : Prioritize models based on hypothesized targets:

- STING Pathway : Use THP-1 monocytes transfected with STING reporter plasmids (luciferase assays for IFN-β induction) .

- Antimicrobial Activity : Screen against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains via broth microdilution (CLSI guidelines) .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to establish selectivity indices .

Q. How can metabolic stability be evaluated for this compound?

- Methodological Answer : Conduct:

- Liver Microsome Assays : Incubate with human or rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

- In Vivo PK Studies : Administer orally/intravenously in rodents and measure plasma half-life (t1/2) and clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.